1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine
CAS No.:
Cat. No.: VC15742115
Molecular Formula: C13H18BrNO
Molecular Weight: 284.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18BrNO |
---|---|
Molecular Weight | 284.19 g/mol |
IUPAC Name | [1-(5-bromo-2-methoxyphenyl)cyclopentyl]methanamine |
Standard InChI | InChI=1S/C13H18BrNO/c1-16-12-5-4-10(14)8-11(12)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7,9,15H2,1H3 |
Standard InChI Key | HHWLVCZIJAGSBO-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)Br)C2(CCCC2)CN |
Introduction
1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a cyclopentane ring connected to a methanamine group and a substituted phenyl ring, which includes a bromine atom and a methoxy group. These structural components contribute to its chemical properties and biological activities.
Synthesis Methods
The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine can be achieved through various organic reactions involving cyclopentane derivatives and substituted phenyl groups. These methods typically involve multiple steps, including the formation of the cyclopentane ring and the introduction of the brominated and methoxylated phenyl group.
Synthesis Step | Description |
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1. Formation of Cyclopentane Ring | This involves the synthesis of the cyclopentane core, often through cycloaddition reactions or ring-closing metathesis. |
2. Introduction of Phenyl Group | The substituted phenyl ring is attached to the cyclopentane ring, typically through a Friedel-Crafts alkylation or a similar reaction. |
3. Bromination and Methoxylation | The introduction of the bromine and methoxy groups onto the phenyl ring, which can be achieved through electrophilic aromatic substitution reactions. |
Interaction Studies
Interaction studies involving 1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine focus on its binding affinity to various biological targets. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Structural Analogues
1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine has several structural analogues that differ in their ring size or halogen substitution. These analogues can exhibit different biological activities due to variations in their chemical structure.
Compound Name | Structure | Unique Features |
---|---|---|
1-(4-Bromo-2-methoxyphenyl)cyclopropanemethanamine | Cyclopropane instead of cyclopentane | Smaller ring may affect binding affinity |
1-(5-Chloro-2-methoxyphenyl)cyclopentanemethanamine | Chlorine instead of bromine | May exhibit different biological activities due to halogen substitution |
1-(5-Iodo-2-methoxyphenyl)cyclopentanemethanamine | Iodine substitution | Larger halogen may influence lipophilicity and receptor interactions |
Potential Applications
1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine has potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and potential biological activities make it a candidate for further research into therapeutic applications.
Future Research Directions
Future studies should focus on elucidating the specific mechanisms of action and therapeutic potential of this compound. This includes detailed pharmacokinetic and pharmacodynamic analyses to assess its safety and efficacy in biological systems.
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